molecular formula C9H13N B3051974 2,3,5,6-Tetramethylpyridine CAS No. 3748-84-3

2,3,5,6-Tetramethylpyridine

Cat. No. B3051974
CAS RN: 3748-84-3
M. Wt: 135.21 g/mol
InChI Key: ZAAVUWIYUMVQJG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylpyridine is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.2062 . The IUPAC Standard InChIKey for this compound is ZAAVUWIYUMVQJG-UHFFFAOYSA-N .


Synthesis Analysis

The synthesis of 2,3,5,6-Tetramethylpyridine can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetramethylpyridine can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

2,3,5,6-Tetramethylpyridine has a molecular weight of 135.2062 . Its molecular formula is C9H13N .

Scientific Research Applications

Catalytic Applications

2,3,5,6-Tetramethylpyridine and similar compounds are utilized in various research fields including materials science, biomedicinal chemistry, and organometallic catalysis. They play a significant role in catalyzing a wide range of reactions, from artificial photosynthesis to biochemical and organic transformations, as well as polymerization reactions (Winter, Newkome, & Schubert, 2011).

Synthesis and Metal-Binding Properties

2,3,5,6-Tetramethylpyridine derivatives are involved in the synthesis of ligands with multiple bipyridine groups, which have applications in forming complexes with various metals. These complexes exhibit diverse physical and chemical properties, relevant in fields like coordination chemistry and materials science (Ziessel & Lehn, 1990).

Chemical Synthesis

Chemical synthesis techniques involving 2,3,5,6-Tetramethylpyridine have been developed for efficient production in various industrial and research applications. For instance, the compound is synthesized through methods involving nitration and hydrogenation, offering high yields and purity (Wang et al., 2009).

Electrocatalytic Synthesis

Electrocatalytic methods are employed for synthesizing derivatives of 2,3,5,6-Tetramethylpyridine, like 2,3,5,6-tetrachloropyridine, which have various applications in chemical industries (Xue Ying-Hua, 2007).

Safety And Hazards

The safety data sheet for 2,3,5,6-Tetramethylpyridine indicates that it is harmful if swallowed . It is also suspected of causing cancer . It may cause long-lasting harmful effects to aquatic life . Precautionary measures include obtaining special instructions before use, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Relevant Papers One relevant paper titled “Detection and Quantitative Determination of 2, 3, 4, 6-Tetramethylpyridine” discusses the detection of 2,3,5,6-Tetramethylpyridine in the most basic fraction . The content of 2,3,5,6-Tetramethylpyridine determined by infrared absorption spectra was about 7% of the xylidine fraction or about 25% of the tertiary amines separated therefrom .

properties

IUPAC Name

2,3,5,6-tetramethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-5-7(2)9(4)10-8(6)3/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAVUWIYUMVQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190916
Record name 2,3,5,6-Tetramethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethylpyridine

CAS RN

3748-84-3
Record name 2,3,5,6-Tetramethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3748-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetramethylpyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetramethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetramethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

When the process of the present invention is performed in the form of a fixed bed, the catalyst of the present invention is packed in a reactor and heated to a reaction temperature. Then, the mixture of methyl ethyl ketone, formaldehyde and ammonia was allowed to proceed through the gas phase catalytic reaction while maintaining the suitable reaction temperature. Thus, a reaction product containing 2,3,5-collidine, 2,3,6-collidine and 2,3,5,6-tetramethylpyridine is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
K Tsuda, N Ikekawa, H Mishima, A Iino… - Pharmaceutical …, 1953 - jstage.jst.go.jp
2, 3, 4, 6-Tetramethylpyridine. Jones and Kornfeld ‘” prepared 2, 6dimethyl—3, 4~ dihydroxy—methylpyridine (VI) by the reduction of 2, 6-dimethyl—3, 4—dicarbethoxypyridine (V)” with …
Number of citations: 12 www.jstage.jst.go.jp
HB Nisbet, AM Pryde - Nature, 1951 - nature.com
… nitrogenous bases extracted by sulphuric acid from the ‘benzol absorbing oil’ fraction of coal tar, a solid base has been isolated which has been proved to be 2:3:5:6-tetramethylpyridine…
Number of citations: 5 www.nature.com
O Kratky, E Schauenstein, A Sekora, I Lapp, W Berndt - Nature, 1951 - nature.com
… bases extracted by sulphuric acid from the 'benzol absorbing oil' fraction of coal tar, a solid base has been isolated which has been proved to be 2 : 3 : 5 : 6tetramethylpyridine, a …
Number of citations: 4 www.nature.com
LA Carpino, D Ionescu, A El-Faham - The Journal of Organic …, 1996 - ACS Publications
Previously, 2,4,6-trimethylpyridine (collidine), due to steric shielding around the N-atom, was found to be an efficient base for effecting peptide segment coupling via azabenzotriazole-…
Number of citations: 128 pubs.acs.org
JM Essery, K Schofield - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
The 4-aminopyridines (VII) were prepared by reducing the 4-nitro-compounds (VI) with Raney nickel and hydrazine hydrate or with iron and acetic acid, or by reducing the 4-…
Number of citations: 61 pubs.rsc.org
IL Kotlyarevskii, LI Vereshchagin - Bulletin of the Academy of Sciences of …, 1960 - Springer
The catalytic condensation of 3-methyl-6-hepten-4-yn-3-ol with ammonia results in the formation of 6-ethyl-2-picoline and 2,3,6-trimethylpyridine. 2. The same products together with 2,3,…
Number of citations: 3 link.springer.com
YQ Zheng, HL Zhu, JL Lin, W Xu, FH Hu - Journal of Solid State Chemistry, 2013 - Elsevier
Three new pyridine-2,3,5,6-tetracarboxylato (H 4 pdtc) complexes K 2 [Mn(H 2 O)(pdtc)]·3H 2 O 1, Na 2 [M 3 (H 2 O) 6 (pdtc) 2 ]·6H 2 O (M=Mn 2, Co 3) were obtained and characterized …
Number of citations: 5 www.sciencedirect.com
M A. AmrollahiBiyouki, R AJ Smith… - Synthetic …, 1998 - Taylor & Francis
Reaction of hydroxymethyl radicals with N-methoxy 2,4- and 2,6-dimethylpyridinium salts gave 2,4,6-substituted hydroxymethylpyridines. Similar reactions with 2,3,5,6-…
Number of citations: 21 www.tandfonline.com
YM Angell, J Alsina, G Barany… - The journal of peptide …, 2002 - Wiley Online Library
This study details a series of conditions that may be applied to ensure ‘safe’ incorporation of cysteine with minimal racemization during automated or manual solid‐phase peptide …
Number of citations: 86 onlinelibrary.wiley.com
RJ Benzie - Annexe Thesis Digitisation Project 2017 Block 15, 1949 - era.ed.ac.uk
5. The ranges, 126.5 - 168C/760 mm., 176.8 - 180.2 760 mm. and 130 - 132C/100 mm., have been examined by various methods and twelve homologues of pyridine isolated. Nine of …
Number of citations: 2 era.ed.ac.uk

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